molecular formula C12H16O4 B12609244 Ethyl 4-(methoxymethoxy)-2-methylbenzoate CAS No. 648438-85-1

Ethyl 4-(methoxymethoxy)-2-methylbenzoate

Cat. No.: B12609244
CAS No.: 648438-85-1
M. Wt: 224.25 g/mol
InChI Key: MYPCSWQTXKEFPI-UHFFFAOYSA-N
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Description

Ethyl 4-(methoxymethoxy)-2-methylbenzoate is a benzoate ester featuring a methyl group at the 2-position and a methoxymethoxy (MOM) group at the 4-position of the aromatic ring. Its molecular formula is C₁₂H₁₆O₄, with a molecular weight of 236.25 g/mol (CAS: 5942-30-3 for the non-methylated analog, adjusted for the 2-methyl substitution) . The MOM group serves as a protective moiety for hydroxyl groups in organic synthesis, enhancing stability during reactions while remaining cleavable under acidic conditions. This compound is utilized in pharmaceutical intermediates and materials science due to its balance of reactivity and steric/electronic properties .

Properties

CAS No.

648438-85-1

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

ethyl 4-(methoxymethoxy)-2-methylbenzoate

InChI

InChI=1S/C12H16O4/c1-4-15-12(13)11-6-5-10(7-9(11)2)16-8-14-3/h5-7H,4,8H2,1-3H3

InChI Key

MYPCSWQTXKEFPI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)OCOC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(methoxymethoxy)-2-methylbenzoate typically involves multiple steps. One common method includes the esterification of 4-(methoxymethoxy)-2-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(methoxymethoxy)-2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-(formyloxymethoxy)-2-methylbenzoic acid, while reduction of the ester group can produce 4-(methoxymethoxy)-2-methylbenzyl alcohol.

Scientific Research Applications

Ethyl 4-(methoxymethoxy)-2-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 4-(methoxymethoxy)-2-methylbenzoate exerts its effects depends on its interaction with molecular targets. The ester and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Ethyl 4-(Methoxymethoxy)-2-Methylbenzoate and Analogues

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound 2-CH₃, 4-OCH₂OCH₃ C₁₂H₁₆O₄ 236.25 Ester, MOM ether, Methyl
Ethyl 4-(Methoxymethoxy)benzoate 4-OCH₂OCH₃ (no 2-CH₃) C₁₁H₁₄O₄ 222.23 Ester, MOM ether
Ethyl 2-methoxybenzoate 2-OCH₃ C₁₀H₁₂O₃ 180.20 Ester, Methoxy
Methyl 4-benzyloxy-2-hydroxybenzoate 4-OCH₂C₆H₅, 2-OH C₁₅H₁₄O₅ 274.27 Ester, Benzyl ether, Phenol
Ethyl 4-butoxy-3-methoxybenzoate 4-O(CH₂)₃CH₃, 3-OCH₃ C₁₄H₂₀O₄ 252.30 Ester, Butoxy, Methoxy

Key Observations :

  • MOM vs. Methoxy : The MOM group (OCH₂OCH₃) is bulkier and more polar than a methoxy group (OCH₃), impacting solubility and reactivity. For example, MOM-protected compounds are more acid-labile than methoxy derivatives .
  • Ester vs. Phenol: Compounds with free hydroxyl groups (e.g., methyl 4-benzyloxy-2-hydroxybenzoate) exhibit hydrogen bonding, increasing melting points but reducing stability under oxidative conditions compared to MOM-protected analogs .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility (Ethanol) Stability (Acidic Conditions)
This compound Not reported High Moderate (MOM cleavage)
Ethyl 2-methoxybenzoate 25–27 Fully soluble High
Methyl 4-benzyloxy-2-hydroxybenzoate 317 Moderate Low (phenol oxidation)
Ethyl 4-butoxy-3-methoxybenzoate 44–46 High High

Key Observations :

  • Solubility: The MOM group enhances polarity, improving solubility in polar solvents like ethanol compared to butoxy or benzyloxy analogs .
  • Acid Sensitivity : The MOM group in the target compound is cleaved under mild acidic conditions (e.g., HCl/MeOH), whereas methoxy and butoxy groups remain intact .

Spectroscopic Differences

Table 3: NMR and IR Spectral Signatures

Compound Name ¹H NMR (δ, ppm) IR (cm⁻¹)
This compound 1.35 (t, CH₂CH₃), 2.55 (s, 2-CH₃), 3.40 (s, OCH₃), 4.30 (q, OCH₂), 4.75 (s, OCH₂O), 6.8–7.9 (aromatic) 1720 (C=O), 1120 (C-O-C)
Ethyl 2-methoxybenzoate 1.40 (t, CH₂CH₃), 3.85 (s, OCH₃), 4.40 (q, OCH₂), 6.5–7.8 (aromatic) 1715 (C=O), 1250 (C-O)
Methyl 4-benzyloxy-2-hydroxybenzoate 3.90 (s, OCH₃), 5.15 (s, OCH₂C₆H₅), 6.5–7.5 (aromatic), 10.20 (s, OH) 1680 (C=O), 3400 (OH)

Key Observations :

  • The MOM group’s OCH₂O protons resonate as a singlet at δ 4.75 , distinct from methoxy singlets (~δ 3.85) .
  • The absence of a hydroxyl peak in the target compound’s IR spectrum differentiates it from phenolic analogs like methyl 4-benzyloxy-2-hydroxybenzoate .

Biological Activity

Ethyl 4-(methoxymethoxy)-2-methylbenzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by relevant research findings and case studies.

This compound is a derivative of benzoic acid characterized by the presence of a methoxymethoxy group at the para position relative to the ester functional group. The compound can be synthesized through various methods, including:

  • Esterification : Reacting 4-(methoxymethoxy)-2-methylbenzoic acid with ethanol in the presence of an acid catalyst.
  • Substitution reactions : Utilizing appropriate nucleophiles to modify the aromatic ring.

The general structure can be represented as follows:

C12H16O4\text{C}_{12}\text{H}_{16}\text{O}_4

Biological Activity Overview

Recent studies have indicated that this compound exhibits several biological activities, including:

  • Antimicrobial Effects : Exhibits activity against various bacterial strains, suggesting potential applications in pharmaceuticals.
  • Anti-inflammatory Properties : Demonstrated efficacy in reducing inflammation in animal models, indicating possible therapeutic uses in inflammatory diseases.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Modulation : The compound may interact with specific enzymes, altering their activity and influencing metabolic pathways.
  • Receptor Binding : It may bind to various receptors, affecting cellular signaling and gene expression.

Case Studies and Research Findings

  • Antimicrobial Study :
    A study conducted on the antimicrobial properties of this compound showed significant inhibition of growth against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined for various strains, highlighting its potential as an antimicrobial agent.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
    Pseudomonas aeruginosa128
  • Anti-inflammatory Effects :
    In a carrageenan-induced paw edema model in rats, treatment with this compound resulted in a significant reduction in paw swelling compared to the control group. The anti-inflammatory effect was dose-dependent.
    Dose (mg/kg)Paw Swelling Reduction (%)
    1025
    2045
    5075
  • Cell Growth Inhibition :
    In vitro studies using cancer cell lines demonstrated that this compound inhibited cell proliferation. The compound's effects were assessed using MTT assays, revealing a notable decrease in cell viability.
    Concentration (µM)Cell Viability (%)
    580
    1060
    2030

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